Thiaminium carboxylate betaine
Description
Thiaminium carboxylate betaine is a zwitterionic compound derived from thiamine (vitamin B1). It consists of a positively charged thiaminium moiety (a thiazolium ring linked to a pyrimidine group) and a negatively charged carboxylate group . Its molecular formula is C₁₂H₁₄N₄O₂S, with a mono-isotopic mass of 279.09158 Da . Structurally, it resembles classic betaines (e.g., glycine betaine) by maintaining charge separation between a quaternary ammonium center and a carboxylate group .
Properties
Molecular Formula |
C12H14N4O2S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]acetate |
InChI |
InChI=1S/C12H14N4O2S/c1-7-10(3-11(17)18)19-6-16(7)5-9-4-14-8(2)15-12(9)13/h4,6H,3,5H2,1-2H3,(H2-,13,14,15,17,18) |
InChI Key |
QNGQHEBFAUOYHC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)[O-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Methyl Transfer Reactions
Thiaminium carboxylate betaine acts as a methyl donor in biochemical pathways, similar to trimethylglycine (glycine betaine). The methyl group from the quaternary ammonium center is transferred to substrates like homocysteine via enzymatic catalysis.
Mechanism :
-
The reaction is facilitated by betaine-homocysteine methyltransferase (BHMT), where the methyl group is transferred to homocysteine, forming methionine (Fig. 1) .
-
The carboxylate group stabilizes the zwitterionic structure, enhancing solubility in aqueous environments .
Key Data :
| Reaction Component | Role | Reference |
|---|---|---|
| Quaternary ammonium | Methyl donor | |
| Carboxylate group | Solubility and charge balance | |
| BHMT enzyme | Catalytic transfer |
Decarboxylation and Thiazolium Reactivity
The thiazolium ring in this compound enables decarboxylation via nucleophilic attack at the C2 carbon, similar to thiamine diphosphate (TDP)-dependent enzymes 9.
Mechanism :
-
Nucleophilic Activation : Deprotonation of the thiazolium C2 generates a ylide (carbene), which attacks carbonyl substrates (e.g., pyruvate) 9.
-
Decarboxylation : The intermediate undergoes decarboxylation, releasing CO₂ and forming an enamine (Fig. 2) .
-
Aldehyde Formation : The enamine reacts with a proton donor to yield aldehydes (e.g., acetaldehyde) .
Experimental Evidence :
-
Enzymatic studies show that the thiazolium ring’s C2 is critical for catalytic activity .
-
Spectroscopic data (λₘₐₓ ~390–430 nm) confirm enamine intermediate formation in decarboxylase enzymes .
Enzyme Cofactor Analog
Mimics TDP in enzymes like pyruvate dehydrogenase, facilitating decarboxylation and aldehyde transfer 9.
Methylation in Metabolism
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences :
- Thiaminium vs. Trimethylammonium: The thiamine moiety in this compound introduces aromatic heterocycles (thiazolium and pyrimidine), unlike the aliphatic trimethylammonium group in glycine betaine.
- Sulfur Content: The presence of sulfur in this compound and sulfamethazine distinguishes them from non-sulfur betaines, influencing solubility and electronic properties .
Solubility and Physicochemical Properties
- This compound : High water solubility due to zwitterionic nature, similar to glycine betaine . However, the hydrophobic thiazolium/pyrimidine groups may reduce solubility compared to simpler betaines .
- Glycine betaine : Exceptionally water-soluble (≥1.5 kg/L at 20°C), acting as a kosmotrope that enhances water structure .
- Sulfamethazine: Moderate water solubility (0.1–1.0 g/L) due to the non-ionic sulfonamide group .
Coordination Chemistry and Metal Interactions
- This compound : The carboxylate group enables bidentate coordination with metals like Cu(II) and Mg(II), while the thiazolium ring may offer secondary binding sites . Example: Forms compressed tetrahedral complexes with Cu(II) and halides .
- Glycine betaine: Primarily binds via carboxylate in monodentate or bridging modes. Forms stable complexes with Mg(II) and Ca(II), often excluding direct cation coordination in hydrated structures .
- Phosphonium betaines : Coordinate via carboxylate and phosphonium groups, showing versatility in forming polymeric networks .
Vibrational Spectroscopy
- Carboxylate Asymmetric Stretch :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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